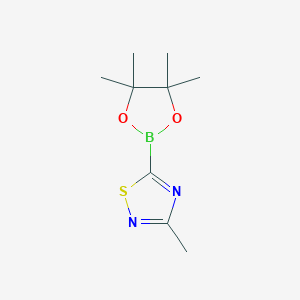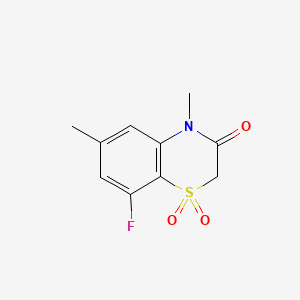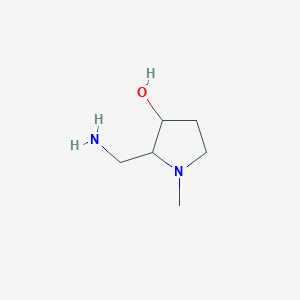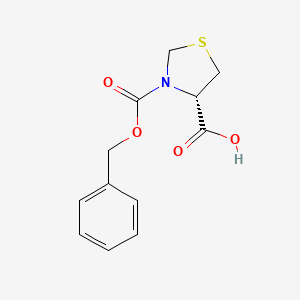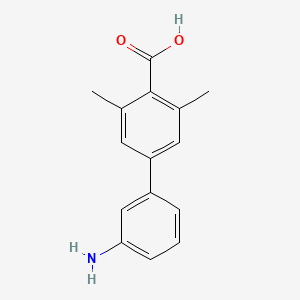
m-Aminobenzeneyl-2,6-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group on the benzene ring and two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Aminobenzeneyl-2,6-dimethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzoic acid and m-aminobenzene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 70-100°C.
Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as thionyl chloride (SOCl2) for the formation of acid chlorides, which then react with the amine group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors. The process includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
m-Aminobenzeneyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
科学的研究の応用
m-Aminobenzeneyl-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of m-Aminobenzeneyl-2,6-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzoic Acid: Lacks the amino group, making it less reactive in certain biochemical applications.
m-Aminobenzoic Acid: Lacks the methyl groups, affecting its steric properties and reactivity.
p-Aminobenzoic Acid: The amino group is in the para position, leading to different reactivity and applications.
Uniqueness
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is unique due to the combination of the amino group and the methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
4-(3-aminophenyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12(7-10(2)14(9)15(17)18)11-4-3-5-13(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) |
InChIキー |
OQCMKPFUWMXXCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
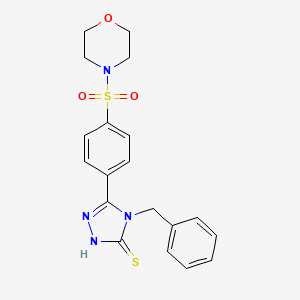

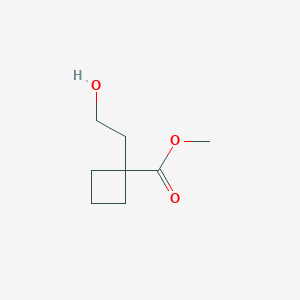
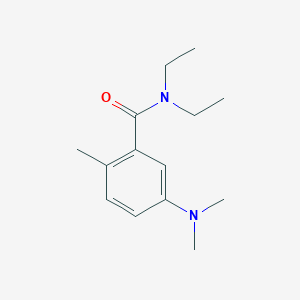
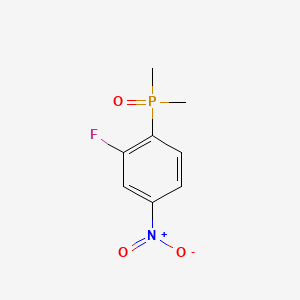
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)
